1,3-Bis(trifluoromethyl)benzene
Overview
Description
1,3-Bis(trifluoromethyl)benzene is an organic compound with the molecular formula C8H4F6. It is also known as α,α,α,α’,α’,α’-hexafluoro-m-xylene. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the 1 and 3 positions. It is a colorless liquid with a boiling point of approximately 116-116.3°C and a density of 1.378 g/mL at 25°C .
Mechanism of Action
Mode of Action
The mode of action of 1,3-Bis(trifluoromethyl)benzene is primarily through its chemical reactivity. It undergoes regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid . This reaction is a key step in the synthesis of various organic compounds.
Biochemical Pathways
Its primary use is in synthetic chemistry, where it participates in reactions such as lithiation . The products of these reactions can be involved in various biochemical pathways, depending on their structure and properties.
Result of Action
The result of this compound’s action is the formation of new chemical compounds. For example, it can undergo a reaction to form 2,6-bis(trifluoromethyl)benzoic acid . The properties and effects of these compounds depend on their specific structures and uses.
Biochemical Analysis
Biochemical Properties
It has been found to undergo regioselective metalation and subsequent carboxylation at position 2 to give 2,6-bis(trifluoromethyl)benzoic acid This suggests that it may interact with certain enzymes or proteins that catalyze these reactions
Molecular Mechanism
It is known to undergo lithiation, a process that involves the removal of a hydrogen atom and the addition of a lithium atom This reaction is catalyzed by certain enzymes, suggesting that 1,3-Bis(trifluoromethyl)benzene may interact with these enzymes and potentially inhibit or activate them
Temporal Effects in Laboratory Settings
It is known to be stable under normal conditions
Metabolic Pathways
It is known to undergo lithiation, suggesting that it may be metabolized by enzymes that catalyze this reaction
Preparation Methods
1,3-Bis(trifluoromethyl)benzene can be synthesized through various methods. One common synthetic route involves the lithiation of this compound followed by regioselective metalation and subsequent carboxylation at position 2 to yield 2,6-bis(trifluoromethyl)benzoic acid . Another method involves the reaction of isophthalic acid with trifluoromethylating agents to introduce the trifluoromethyl groups at the desired positions .
Chemical Reactions Analysis
1,3-Bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Metalation and Carboxylation: The compound undergoes regioselective metalation and subsequent carboxylation at position 2 to form 2,6-bis(trifluoromethyl)benzoic acid
Substitution Reactions: It can participate in substitution reactions where the trifluoromethyl groups can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include n-butyllithium for metalation and carbon dioxide for carboxylation . The major products formed from these reactions include 2,6-bis(trifluoromethyl)benzoic acid and other derivatives depending on the specific reaction conditions .
Scientific Research Applications
1,3-Bis(trifluoromethyl)benzene has several scientific research applications:
Electrogenerated Chemiluminescence: It is used in studies exploring the electrogenerated chemiluminescence properties of various aromatic compounds in fluorinated solvents.
Synthesis of Phosphane Derivatives: The compound is used as a starting material for the selective synthesis of bis[2,4-bis(trifluoromethyl)phenyl]phosphane derivatives.
Organic Building Blocks: It serves as an important building block in organic synthesis for the preparation of various fluorinated aromatic compounds.
Comparison with Similar Compounds
1,3-Bis(trifluoromethyl)benzene can be compared with other similar compounds such as:
1,4-Bis(trifluoromethyl)benzene: This compound has the trifluoromethyl groups at the 1 and 4 positions on the benzene ring, leading to different reactivity and properties.
1,3,5-Tris(trifluoromethyl)benzene: This compound has three trifluoromethyl groups attached to the benzene ring, which significantly alters its chemical behavior and applications.
1,3-Bis(trifluoromethyl)-5-bromobenzene: The presence of a bromine atom in addition to the trifluoromethyl groups introduces additional reactivity and potential for further functionalization.
This compound is unique due to its specific substitution pattern, which allows for selective reactions and applications in various fields of research.
Properties
IUPAC Name |
1,3-bis(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJBBXFLOLUTGCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059949 | |
Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402-31-3 | |
Record name | 3,5-Bis(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402-31-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Bis(trifluoromethyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000402313 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Bis(trifluoromethyl)benzene | |
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Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzene, 1,3-bis(trifluoromethyl)- | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α,β,β,β-hexafluoro-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.310 | |
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Record name | 1,3-Bis(trifluoromethyl)benzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7TWF66P6X | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 1,3-bis(trifluoromethyl)benzene is C8H4F6. Its molecular weight is 214.11 g/mol.
A: Yes, several studies mention utilizing spectroscopic techniques to characterize this compound and its derivatives. For instance, NMR (1H, 13C, and 19F) [, , , ], FTIR [], and UV-Vis spectroscopy [, ] have been employed to analyze the structure and properties of the compound.
A: While specific degradation studies are not mentioned in the provided abstracts, this compound demonstrates good thermal stability. [, ] Research indicates its use as a solvent in reactions conducted at elevated temperatures, [, , ] suggesting its resilience under those conditions.
A: Yes, this compound acts as a suitable solvent in specific chemical reactions, notably in the anionic ring-opening polymerization of hexafluoropropylene oxide. [] Its ability to dissolve the reacting species and withstand the reaction conditions highlights its relevance in this context.
A: The provided abstracts don't showcase this compound as a catalyst itself. Instead, it often serves as a building block for synthesizing molecules with potential catalytic applications, such as boron-containing conjugated systems. []
A: Yes, density functional theory (DFT) calculations have been utilized to understand the electronic properties and reactivity of this compound and its derivatives. [, , ] This approach aids in predicting and explaining experimental observations, especially concerning the compound's behavior in chemical reactions.
A: The presence of the two trifluoromethyl groups significantly influences the reactivity of the benzene ring. For instance, the electron-withdrawing nature of these groups directs lithiation reactions to specific positions on the aromatic ring. [] This selectivity is crucial in organic synthesis, enabling the controlled functionalization of the molecule.
A: Research highlights this compound as a versatile building block in organic synthesis. Its presence in the development of new boron-containing conjugated systems is notable, particularly for potential applications in materials science and optoelectronics. [] Further research explores its use in polymerization reactions, signifying its importance in polymer chemistry. []
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